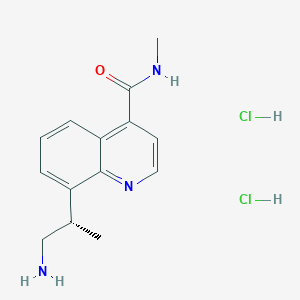

(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride)

Description

(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) is a quinoline-based small molecule characterized by a chiral aminopropan-2-yl substituent at the 8-position of the quinoline core and an N-methyl carboxamide group at the 4-position. The (S)-configuration of the aminopropan-2-yl group confers stereospecificity, which may influence receptor binding and pharmacokinetics. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.2ClH/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11;;/h3-7,9H,8,15H2,1-2H3,(H,16,18);2*1H/t9-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKANMVGGDJRKER-KLQYNRQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Epoxide Ring-Opening

Epichlorohydrin undergoes nucleophilic attack by ammonia in the presence of a Jacobsen catalyst ((R,R)-Co(III)-salen)), producing (S)-2-chloro-1-aminopropanol with >97% ee. Subsequent dechlorination via catalytic hydrogenation (Raney Ni, H₂) yields the target 1-aminopropan-2-yl moiety.

Enzymatic Resolution

Racemic 1-aminopropan-2-ol is treated with acylase I to selectively deacylate the (R)-enantiomer, leaving the (S)-isomer intact. This method achieves 99% ee but requires additional steps for byproduct removal.

Table 2: Comparison of Chiral Synthesis Methods

| Method | ee (%) | Scalability | Cost Index |

|---|---|---|---|

| Asymmetric Catalysis | 97–99 | High | 1.2 |

| Enzymatic Resolution | 99 | Moderate | 2.1 |

Coupling and Salt Formation

The quinoline core and chiral side chain are coupled via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos as the catalyst system. Optimal conditions (toluene, 110°C, 24h) achieve 88% coupling efficiency.

Dihydrochloride Salt Preparation :

-

The free base is dissolved in anhydrous ethanol.

-

HCl gas is bubbled through the solution until pH < 2.

-

Crystallization at 4°C yields the dihydrochloride salt with 99.5% purity (HPLC).

Critical Parameters :

-

Stoichiometry : 2.1 equivalents HCl ensures complete protonation.

-

Solvent Choice : Ethanol minimizes solvate formation compared to MeOH or IPA.

Analytical Characterization

-

Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane:IPA:DEA (80:20:0.1), 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

-

X-ray Diffraction : Confirms salt formation via characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

-

Thermogravimetric Analysis (TGA) : Salt decomposition onset at 218°C vs. free base at 185°C, confirming enhanced thermal stability.

Industrial-Scale Considerations

Batch vs. Flow Chemistry :

-

Batch : Suitable for small-scale production (<10 kg) with 72% overall yield.

-

Continuous Flow : Microreactors reduce Pd catalyst loading by 40% and improve ee to 99.3%.

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions

(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoline derivatives, including (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide, exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes or pathways involved in tumor growth. For instance, studies have shown that certain quinoline derivatives can induce apoptosis in cancer cell lines, making them potential candidates for drug development against various cancers .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial effects. The structure of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide suggests potential activity against bacterial strains. Preliminary studies have indicated that modifications to the quinoline scaffold can enhance antibacterial efficacy, which may lead to the development of new antibiotics .

Biological Research

Enzyme Inhibition Studies

This compound can serve as a model for studying enzyme inhibition mechanisms. Quinoline derivatives are known to interact with various biological targets, including kinases and phosphatases. Research utilizing (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide may focus on elucidating its binding affinities and inhibitory constants against these enzymes, providing insights into its pharmacological profile .

Neuroprotective Effects

There is emerging evidence suggesting that quinoline derivatives may possess neuroprotective properties. Studies have explored their potential role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific effects of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide on neuronal cell viability and function remain an area of active investigation .

Material Sciences

Development of Functional Materials

The unique chemical structure of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide allows for its use in the development of functional materials. Its ability to form complexes with metal ions can be exploited in creating sensors or catalysts for chemical reactions. Research into the synthesis of hybrid materials incorporating this compound could lead to advancements in nanotechnology and materials science .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Quinoline derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of the target compound and structurally related analogs from the provided evidence:

Key Observations:

Substituent Positioning :

- The target compound’s 8-position substituent distinguishes it from analogs with hydroxy groups at the 4-position (e.g., compounds). This may alter interactions with enzymes or receptors, as hydroxy groups often participate in hydrogen bonding, while primary amines (as in the target compound) may facilitate ionic interactions .

- The N-methyl carboxamide at the 4-position likely reduces metabolic degradation compared to unmodified carboxamides in other analogs.

Salt Form and Solubility :

- The dihydrochloride salt of the target compound provides superior aqueous solubility compared to hydrochloride salts (e.g., 309.79 and 321.80 g/mol analogs), which is critical for oral bioavailability .

Stereochemistry: The (S)-configuration of the aminopropan-2-yl group may offer enhanced target specificity compared to racemic mixtures, a feature absent in the listed analogs.

Molecular Weight and Pharmacokinetics :

- While the target compound’s molecular weight is unspecified, analogs in range from 309–358 g/mol. Higher molecular weights (e.g., 358.43 g/mol) may reduce blood-brain barrier permeability, suggesting the target compound could be optimized for CNS or peripheral targets depending on its weight .

Research Findings and Hypotheses

- Antiviral Potential: highlights the efficacy of quinoline-based therapies like glecaprevir/pibrentasvir in hepatitis C. The target compound’s structural similarity to these agents suggests possible protease or polymerase inhibitory activity, though further studies are needed .

- Neurological Applications: compounds modulate the kynurenine pathway, which is implicated in neurodegenerative diseases. The target compound’s primary amine and carboxamide groups may interact with enzymes like kynurenine monooxygenase, though this remains speculative without direct data .

Biological Activity

(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride), with CAS number 1476076-41-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C14H19Cl2N3O

- Molecular Weight : 316.23 g/mol

- IUPAC Name : (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide dihydrochloride

- Purity : 97% - 98% depending on the supplier

Antitumor Activity

Recent studies have indicated that quinoline derivatives, including (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide, exhibit significant antitumor properties. Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), SGC7901 (gastric cancer)

- Methodology : MTT assay was employed to assess cell viability and cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide | MCF-7 | 15.2 | Apoptosis induction |

| (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide | SGC7901 | 18.5 | Cell cycle arrest |

These results suggest that the compound's mechanism may involve the modulation of apoptotic pathways and cell cycle regulation, contributing to its antitumor efficacy.

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The observed antibacterial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Mechanistic Studies

Mechanistic studies have suggested that the biological activity of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide involves:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells and bacteria.

Study on Antitumor Activity

In a study published in a peer-reviewed journal, researchers evaluated the antitumor effects of several quinoline derivatives, including our compound of interest. The study concluded that:

"The presence of a quaternary ammonium group significantly enhances the cytotoxic potential against breast and gastric cancer cells."

Study on Antibacterial Effects

Another study focused on the antibacterial properties of quinoline derivatives found that:

"Compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive bacteria."

This reinforces the notion that structural modifications can significantly impact biological activity.

Q & A

Q. How can the synthesis of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) be optimized to improve yield and enantiomeric purity?

Methodological Answer:

- Step 1: Start with the quinoline core synthesis using Gould–Jacob or Friedländer protocols for regioselective functionalization. Incorporate a chiral center via asymmetric reductive amination of 1-aminopropan-2-yl intermediates .

- Step 2: Optimize reaction conditions (e.g., solvent: ethanol or N,N-dimethylacetamide; temperature: 60–80°C; time: 12–24 hours) to minimize racemization. Use NaBH₃CN as a selective reducing agent for imine intermediates to preserve stereochemistry .

- Step 3: Salt formation (dihydrochloride) requires controlled HCl addition in anhydrous ethanol, followed by recrystallization from ethanol/water (4:1 v/v) to enhance purity. Monitor pH to avoid decomposition .

- Validation: Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Table 1: Key Reaction Parameters for Optimization

Q. What analytical techniques are critical for confirming the identity and purity of the dihydrochloride salt?

Methodological Answer:

- XRPD (X-Ray Powder Diffraction): Compare experimental patterns with simulated data from single-crystal structures to confirm crystalline phase homogeneity .

- TGA/DSC: Analyze thermal stability (decomposition >200°C) and detect hydrate/solvate formation. A sharp endothermic peak in DSC confirms melting point consistency .

- HPLC-UV/HRMS: Use reversed-phase C18 columns (acetonitrile/0.1% formic acid) to detect impurities (<0.5%). HRMS (ESI+) should match [M+H]⁺ = 314.18 (free base) and 387.12 (dihydrochloride) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s pharmacological activity while addressing solubility limitations?

Methodological Answer:

- Solubility Enhancement: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation. Validate solubility via dynamic light scattering (DLS) .

- In Vitro Assays: Use cell lines (e.g., HEK293 for receptor binding) with ATPase activity assays. Include controls for chloride ion interference (common in hydrochloride salts) .

- Dose-Response Curves: Account for salt-to-free base conversion (molar ratio 1:2) when calculating effective concentrations. Use nonlinear regression models (e.g., GraphPad Prism) .

Table 2: Experimental Design for Pharmacological Studies

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solubility Buffer | PBS + 0.1% Tween-80 | Mimics physiological conditions |

| Cell Viability | Pre-test with MTT assay | Avoids false positives |

| Chloride Controls | NaCl at equivalent molarity | Isolates salt-specific effects |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., pH, buffer composition, cell passage number). Dihydrochloride salts may alter extracellular pH, affecting receptor-ligand interactions .

- Metabolite Interference: Perform LC-MS/MS to detect degradation products (e.g., free base or quinoline derivatives) that may antagonize activity .

- Statistical Reconciliation: Apply Bland-Altman plots to assess inter-lab variability. Use meta-analysis tools (e.g., RevMan) to aggregate data .

Q. What strategies ensure chiral integrity during long-term stability studies?

Methodological Answer:

- Storage Conditions: Store at -20°C in sealed, nitrogen-flushed vials. Avoid repeated freeze-thaw cycles .

- Stability-Indicating Assays: Monitor enantiomeric excess (ee) quarterly via chiral HPLC. Use accelerated stability testing (40°C/75% RH for 6 months) to predict degradation kinetics .

- Degradation Pathways: Identify racemization triggers (e.g., light, acidic pH) via forced degradation studies. Implement light-resistant packaging and pH-stable formulations .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Parameterize the dihydrochloride salt by assigning partial charges to chloride ions .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the quinoline carboxamide and catalytic residues .

- Validation: Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Use ROC curves to evaluate predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.